

# The Effect of Mizagliflozin on GLP-1 Secretion: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

Mizagliflozin, a selective inhibitor of the sodium-glucose cotransporter 1 (SGLT1), is designed to act locally within the gastrointestinal tract with minimal systemic absorption. Its primary mechanism of delaying intestinal glucose absorption has prompted investigations into its effects on various metabolic parameters, including the secretion of the incretin hormone glucagon-like peptide-1 (GLP-1). This technical guide synthesizes the available clinical data on the impact of Mizagliflozin on GLP-1 secretion, details the experimental methodologies employed in these studies, and illustrates the underlying physiological pathways. The evidence presents a conflicting picture: a clinical pharmacology study and subsequent reports in the context of functional constipation suggest Mizagliflozin enhances GLP-1 secretion, whereas a more recent clinical trial in patients with post-bariatric hypoglycemia found no significant effect on circulating GLP-1 levels. This paper aims to present the current data, clarify the methodologies, and provide a framework for understanding these divergent findings.

# Data Presentation: Mizagliflozin's Effect on GLP-1

The impact of **Mizagliflozin** on GLP-1 secretion has been evaluated in different clinical contexts, yielding contradictory results. The following tables summarize the quantitative and qualitative findings from key clinical trials.

# Clinical Trial in Post-Bariatric Hypoglycemia (PBH)



A recent study (NCT05541939) evaluating **Mizagliflozin** for the treatment of post-bariatric hypoglycemia reported no significant impact on GLP-1 levels.

Table 1: Effect of **Mizagliflozin** on Circulating GLP-1 in Patients with Post-Bariatric Hypoglycemia[1][2]

| Endpoint          | Treatment Arms                                                                        | Outcome               | Quantitative Data                                                                                                   |
|-------------------|---------------------------------------------------------------------------------------|-----------------------|---------------------------------------------------------------------------------------------------------------------|
| Circulating GLP-1 | Mizagliflozin (2.5 mg,<br>5.0 mg, 10.0 mg<br>capsules; 2.5 mg<br>liquid) vs. Baseline | No significant effect | Specific data not provided in the abstract, but the conclusion of "no significant effect" was explicitly stated.[1] |

# **Studies in Functional Constipation**

Earlier research, including a Phase 2 trial and a preceding clinical pharmacology study, indicated that **Mizagliflozin** enhances GLP-1 secretion in patients with functional constipation. However, specific quantitative data from these studies are not available in the cited publications.

Table 2: Reported Effect of Mizagliflozin on GLP-1 in Patients with Functional Constipation[3]



| Study Type                                                                  | Treatment Arms                                           | Reported Outcome on GLP-1                                                                         | Quantitative Data                                                                                   |
|-----------------------------------------------------------------------------|----------------------------------------------------------|---------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| Phase 2 Trial (Fukudo<br>S, et al., 2018)                                   | Mizagliflozin 5 mg or<br>10 mg once daily vs.<br>Placebo | Cites a previous<br>clinical pharmacology<br>study where GLP-1<br>secretion was<br>"enhanced".[3] | Not reported in the publication.                                                                    |
| Clinical Pharmacology<br>Study (referenced in<br>Fukudo S, et al.,<br>2018) | Not specified                                            | "elevated concentrations of GLP-1" and "GLP-1 secretion was enhanced".[3]                         | Not available in the cited literature.                                                              |
| Letter to the Editor<br>(Fukudo S & Kaku K,<br>2019)                        | Mizagliflozin 5 mg or<br>10 mg once daily                | Mentions the promotion of GLP-1 by short-chain fatty acids as a related phenomenon.[4]            | GLP-1 levels were not<br>reported in this<br>publication (focused<br>on glucose and<br>insulin).[4] |

# **Experimental Protocols**

The differing results may be attributable to variations in patient populations, study design, and specific methodologies.

# Protocol for Post-Bariatric Hypoglycemia Study (NCT05541939)

- Study Design: A randomized, sequential crossover, single-dose study.[1][2]
- Participants: Nine patients (8 female, 1 male, aged 30-69 years) with confirmed post-bariatric hypoglycemia.[1][2]
- Intervention: Participants were randomized to one of two arms. Arm A received 2.5 mg and 5.0 mg Mizagliflozin capsules at sequential visits. Arm B received a 2.5 mg liquid formulation and a 10.0 mg capsule at sequential visits. A baseline Mixed Meal Tolerance Test (MMTT) was performed on all patients.[1][2]



- Procedure: Mizagliflozin was administered 20 minutes prior to the MMTT.[1]
- Sample Collection: Pharmacodynamic blood samples were collected at various time points between 0 and 180 minutes post-MMTT administration.[1]
- Endpoint Measurement: GLP-1 and Gastric Inhibitory Polypeptide (GIP) were examined as exploratory endpoints in a subset of patients.[1][2] The specific assay used for GLP-1 measurement was not detailed in the available abstract.

## **Protocol for Functional Constipation Studies**

- Phase 2 Trial (Fukudo S, et al., 2018)
  - Study Design: A multicentre, randomized, double-blind, placebo-controlled Phase 2 trial.[3]
     [5]
  - Participants: Patients aged 20 years or older with functional constipation or constipationpredominant irritable bowel syndrome, recruited from 32 hospitals in Japan.[3][5]
  - Intervention: Patients were randomly assigned to receive Mizagliflozin 5 mg,
     Mizagliflozin 10 mg, or placebo, taken orally once daily after breakfast for 4 weeks.[3]
  - Endpoint Measurement: The primary outcome was the change in spontaneous bowel movements. GLP-1 was not a measured endpoint in this specific trial, but the authors refer to a previous clinical pharmacology study where it was reportedly enhanced.[3]
- Randomised Open-Label Study (NCT02343978, reported by Fukudo & Kaku, 2019)
  - Study Design: A randomised, open-label study.[4]
  - Participants: Twenty-five patients with functional constipation (n=13 for 5 mg, n=12 for 10 mg).[4]
  - Intervention: Oral administration of Mizagliflozin 5 mg or 10 mg once daily, 30 minutes after breakfast for 2 weeks.[4]
  - Procedure: Blood glucose and insulin levels were measured at 0, 30, 60, and 120 minutes after a standard breakfast.[4]



 Endpoint Measurement: This study reported data on plasma glucose and insulin but did not report GLP-1 levels.[4]

# Signaling Pathways and Visualizations Proposed Mechanism of SGLT1 Inhibition on GLP-1 Secretion

The primary hypothesis for how SGLT1 inhibition may lead to increased GLP-1 secretion involves a delayed and distal delivery of intestinal glucose. This creates a substrate for gut microbiota, leading to the production of short-chain fatty acids (SCFAs), which in turn stimulate L-cells to release GLP-1.



Click to download full resolution via product page

Caption: Proposed pathway of **Mizagliflozin**-induced GLP-1 secretion.

## **Experimental Workflow for the PBH Clinical Trial**

The workflow for the clinical trial in patients with post-bariatric hypoglycemia (NCT05541939) involved a screening and baseline period followed by a crossover treatment design.





Click to download full resolution via product page

Caption: Workflow of the **Mizagliflozin** trial in post-bariatric hypoglycemia.



### **Discussion and Conclusion**

The effect of **Mizagliflozin** on GLP-1 secretion remains an area with conflicting clinical evidence. Early-phase studies in the context of treating functional constipation suggested an enhancement of GLP-1 secretion, a finding consistent with the proposed mechanism of action for intestinal SGLT1 inhibitors.[3][6] This mechanism posits that by blocking glucose absorption in the proximal intestine, **Mizagliflozin** increases glucose delivery to the distal small intestine and colon. Here, gut microbiota metabolize the excess glucose into short-chain fatty acids (SCFAs), which then stimulate L-cells to secrete GLP-1.

However, a more recent, methodologically distinct study in a different patient population—those with post-bariatric hypoglycemia—found no significant change in circulating GLP-1 levels.[1][2] Several factors could contribute to this discrepancy:

- Patient Population: The gut microbiome and hormonal milieu of patients with functional
  constipation may differ significantly from those who have undergone bariatric surgery. The
  altered gastrointestinal anatomy and transit time in post-bariatric patients could influence the
  delivery of glucose to the distal gut and the subsequent microbial fermentation and L-cell
  response.
- Study Duration and Dosing: The constipation trials involved multi-week dosing,[3][4] which may be necessary to induce significant changes in the gut microbiota composition required for enhanced SCFA production. In contrast, the PBH study was a single-dose administration design,[1][2] which may not have been sufficient to elicit a delayed, microbiome-mediated GLP-1 response.
- Measurement and Methodology: Without access to the full quantitative data and specific
  assay methodologies from the earlier studies, a direct comparison is challenging. The timing
  of blood draws relative to the meal and drug administration is critical for capturing the
  dynamics of GLP-1 secretion, which can be biphasic.

In conclusion, while a plausible mechanism exists for **Mizagliflozin** to increase GLP-1 secretion, the clinical evidence is inconsistent. The definitive trial in post-bariatric hypoglycemia patients did not support this effect. Future research should aim to resolve this conflict by conducting studies with detailed, time-course measurements of GLP-1 and SCFAs in different patient populations under various dosing regimens. For drug development professionals, the



current evidence suggests that a significant, reliable increase in GLP-1 secretion should not be assumed as a primary pharmacodynamic effect of **Mizagliflozin** across all patient groups.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. academic.oup.com [academic.oup.com]
- 2. FRI605 Inhibition Of Intestinal SGLT1 With Mizagliflozin For The Treatment Of Postbariatric Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. darmzentrum-bern.ch [darmzentrum-bern.ch]
- 4. Effect of Mizagliflozin on Postprandial Plasma Glucose in Patients With Functional Constipation PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of the sodium-glucose cotransporter 1 inhibitor mizagliflozin for functional constipation: a randomised, placebo-controlled, double-blind phase 2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Effect of Mizagliflozin on GLP-1 Secretion: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676609#mizagliflozin-s-effect-on-glucagon-like-peptide-1-glp-1-secretion]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com